Superior Efficacy of Bismuth Subsalicylate vs. Placebo and Other Interventions in Preventing Travelers' Diarrhea: A Network Meta-Analysis
In a 2024 systematic review and network meta-analysis of 31 RCTs (10,879 participants), bismuth subsalicylate (BSS) demonstrated a significantly lower incidence of travelers' diarrhea compared to placebo (RR = 0.35, 95% CI: 0.25–0.49) [1]. BSS was also superior to several other preventive modalities, including cholera vaccine (RR = 0.47, 95% CI: 0.34–0.64) and the probiotic S. boulardii CNCM I-745 (RR = 0.41, 95% CI: 0.26–0.64) [1]. This positions BSS as one of the most effective non-antibiotic prophylactic agents for this indication.
| Evidence Dimension | Relative risk (RR) of developing travelers' diarrhea |
|---|---|
| Target Compound Data | RR = 0.35 vs. Placebo; RR = 0.47 vs. Cholera Vaccine; RR = 0.41 vs. S. boulardii |
| Comparator Or Baseline | Placebo (RR = 1.0), Cholera Vaccine (RR = 0.47 vs. BSS), S. boulardii (RR = 0.41 vs. BSS) |
| Quantified Difference | BSS reduces diarrhea risk by 65% vs. placebo (RR 0.35); 53% vs. cholera vaccine; 59% vs. S. boulardii |
| Conditions | Systematic review and frequentist network meta-analysis of RCTs for TD prevention in travelers |
Why This Matters
This evidence supports procurement of BSS over alternative prophylactics like probiotics or cholera vaccine for travelers' diarrhea prevention studies, based on quantified efficacy.
- [1] Fan H, Liu IC, Gao L, Wu L. Bismuth subsalicylate, probiotics, rifaximin and vaccines for the prevention of travelers' diarrhea: a systematic review and network meta-analysis. Front Pharmacol. 2024;15:1361501. DOI: 10.3389/fphar.2024.1361501 View Source
